2-Allylisoindoline-1,3-dione

Description

Properties

IUPAC Name |

2-prop-2-enylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-2-7-12-10(13)8-5-3-4-6-9(8)11(12)14/h2-6H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHGQWMCVNQHLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50279481 | |

| Record name | 2-Allylisoindoline-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5428-09-1 | |

| Record name | 5428-09-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12801 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Allylisoindoline-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Allylphthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Allylisoindoline-1,3-dione chemical structure and properties

An In-depth Technical Guide to 2-Allylisoindoline-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Allylisoindoline-1,3-dione (also known as N-Allylphthalimide), a versatile chemical intermediate. It covers the compound's core chemical structure, physical and spectroscopic properties, synthesis, and key applications in organic chemistry and drug discovery.

Core Chemical Structure and Properties

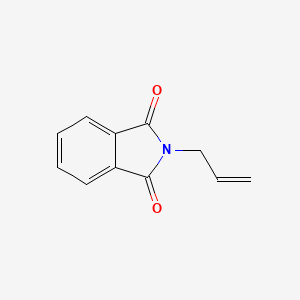

2-Allylisoindoline-1,3-dione is an N-substituted derivative of phthalimide. The structure consists of a bicyclic isoindoline-1,3-dione core, where an allyl group is attached to the nitrogen atom. This combination of a planar, aromatic phthalimide group and a reactive allyl chain makes it a valuable building block in synthesis.

Diagram: Chemical Structure of 2-Allylisoindoline-1,3-dione

Caption: Structure of 2-Allylisoindoline-1,3-dione.

Physical and Chemical Properties

The key physical and chemical properties are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| IUPAC Name | 2-allylisoindole-1,3-dione | - |

| Synonyms | N-Allylphthalimide | [1][2] |

| CAS Number | 5428-09-1 | [1][2] |

| Molecular Formula | C₁₁H₉NO₂ | - |

| Molecular Weight | 187.2 g/mol | - |

| Appearance | Solid | - |

| Melting Point | 68.0 to 72.0 °C | [1] |

| Boiling Point | 295 °C (lit.) | [1][2] |

| Density | 1.233 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in organic solvents (DMF, DMSO, Acetone). | [3][4] |

| Storage Temperature | 2-8°C | [1] |

Spectroscopic Data

The following table summarizes the characteristic spectroscopic signatures for the identification and characterization of 2-Allylisoindoline-1,3-dione.

| Spectroscopic Technique | Characteristic Peaks / Shifts |

| ¹H NMR (CDCl₃) | δ 7.8-7.9 ppm (m, 2H, Ar-H), δ 7.7-7.8 ppm (m, 2H, Ar-H), δ 5.8-6.0 ppm (m, 1H, -CH=CH₂), δ 5.2-5.4 ppm (m, 2H, -CH=CH₂), δ 4.3-4.4 ppm (d, 2H, N-CH₂-) |

| ¹³C NMR (CDCl₃) | δ ~167.5 ppm (C=O), δ ~134.0 ppm (Ar-CH), δ ~132.1 ppm (Ar-C, quaternary), δ ~131.8 ppm (-CH=CH₂), δ ~123.4 ppm (Ar-CH), δ ~117.9 ppm (-CH=CH₂), δ ~40.3 ppm (N-CH₂-) |

| FT-IR (KBr, cm⁻¹) | ~3080 cm⁻¹ (=C-H stretch, allyl), ~2980 cm⁻¹ (-C-H stretch, allyl), ~1775 cm⁻¹ (C=O stretch, imide, asymmetric), ~1715 cm⁻¹ (C=O stretch, imide, symmetric), ~1645 cm⁻¹ (C=C stretch, allyl), ~1400 cm⁻¹ (N-C stretch), ~720 cm⁻¹ (Ar-H bend, ortho-disubstituted) |

| Mass Spectrometry | [M]⁺ at m/z = 187 . Key fragments may include m/z = 146 ([M-C₃H₅]⁺, loss of allyl group), m/z = 104 (phthaloyl fragment), and m/z = 76 (benzyne fragment). |

Synthesis and Reactivity

2-Allylisoindoline-1,3-dione is most commonly synthesized via the Gabriel synthesis, a robust method for preparing primary amines.[5] The synthesis involves the N-alkylation of phthalimide.

General Synthesis Workflow

The process begins with the deprotonation of phthalimide using a mild base, such as potassium carbonate, to form a nucleophilic phthalimide anion. This anion then undergoes a nucleophilic substitution (Sₙ2) reaction with an allyl halide (e.g., allyl bromide) to yield the final product.

Diagram: Gabriel Synthesis of 2-Allylisoindoline-1,3-dione

Caption: Workflow for the Gabriel synthesis.

Reactivity and Applications

The utility of 2-Allylisoindoline-1,3-dione stems from the distinct reactivity of its two main components:

-

Phthalimide Group as a Protecting Group: The phthalimide moiety serves as an excellent protecting group for a primary amine. It is stable to many reaction conditions, allowing for chemical modifications elsewhere in a molecule. The protected amine can be readily liberated via hydrazinolysis (the Ing-Manske procedure) or other cleavage methods.[5] This strategy is fundamental in pharmaceutical development to avoid over-alkylation and other side reactions.

-

Allyl Group Functionalization: The terminal double bond of the allyl group is a site for a wide array of chemical transformations, including epoxidation, dihydroxylation, ozonolysis, and olefin metathesis. This allows 2-Allylisoindoline-1,3-dione to serve as a versatile scaffold for building molecular complexity.

Diagram: Synthetic Utility of 2-Allylisoindoline-1,3-dione

References

An In-Depth Technical Guide to 2-Allylisoindoline-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Allylisoindoline-1,3-dione, a notable member of the N-substituted phthalimide family, serves as a versatile scaffold in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and established synthesis protocols. Furthermore, it delves into the broader biological activities associated with the isoindoline-1,3-dione core, highlighting potential mechanisms of action and signaling pathways that are of significant interest to drug discovery and development. This document aims to be a critical resource for researchers engaged in the exploration and application of this compound and its analogues.

Chemical Identity and Synonyms

The compound with the systematic name 2-Allylisoindoline-1,3-dione is also known by several synonyms. Its unambiguous identification is crucial for research and regulatory purposes.

IUPAC Name: 2-(prop-2-en-1-yl)isoindoline-1,3-dione

Synonyms:

Molecular Formula: C₁₁H₉NO₂[1]

Molecular Weight: 187.2 g/mol [1]

Physicochemical Properties

A summary of the key physicochemical properties of 2-Allylisoindoline-1,3-dione is presented in the table below. These properties are essential for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference |

| Physical Form | Solid | [1] |

| Purity | 95% | [1] |

| Storage Temperature | Refrigerator | [1] |

| InChI Code | 1S/C11H9NO2/c1-2-7-12-10(13)8-5-3-4-6-9(8)11(12)14/h2-6H,1,7H2 | [1] |

| InChI Key | MHHGQWMCVNQHLG-UHFFFAOYSA-N | [1] |

| SMILES | C=CCN1C(=O)C2=CC=CC=C2C1=O | |

| Melting Point | Not available | [3] |

| Boiling Point | Not available | [3] |

| Density | Not available | [3] |

Experimental Protocols: Synthesis of 2-Allylisoindoline-1,3-dione

The synthesis of 2-Allylisoindoline-1,3-dione is most commonly achieved via the Gabriel synthesis, a robust method for the preparation of primary amines and their N-substituted derivatives.[4][5] This method involves the N-alkylation of phthalimide.

Gabriel Synthesis Protocol

This protocol outlines the synthesis of 2-Allylisoindoline-1,3-dione from phthalimide and an allyl halide.

Materials:

-

Phthalimide

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Allyl bromide (or other suitable allyl halide)

-

Ethanol

-

Dimethylformamide (DMF) (optional, as solvent)

-

Hydrazine hydrate (for potential deprotection to allylamine)

-

Hydrochloric acid (HCl)

-

Water

-

Standard laboratory glassware and apparatus for reflux and filtration

Procedure:

Step 1: Formation of the Phthalimide Salt

-

In a round-bottom flask, dissolve phthalimide in ethanol.

-

Add a stoichiometric equivalent of potassium hydroxide (or sodium hydroxide) to the solution. This acid-base reaction deprotonates the imide nitrogen, forming the potassium (or sodium) salt of phthalimide, which is a potent nucleophile.[4]

-

The formation of the salt is typically observed as a precipitate.

Step 2: N-Alkylation

-

To the suspension of the phthalimide salt, add a stoichiometric equivalent of allyl bromide. The reaction can be conducted in ethanol or a polar aprotic solvent like DMF to improve solubility.[5]

-

The reaction mixture is then heated under reflux. The nucleophilic imide ion attacks the electrophilic carbon of the allyl halide in an SN2 reaction, displacing the halide and forming N-Allylphthalimide (2-Allylisoindoline-1,3-dione).[4][5]

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 3: Isolation and Purification

-

Once the reaction is complete, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is then treated with cold water to precipitate the crude product.

-

The solid product is collected by vacuum filtration and washed with water to remove any remaining salts.

-

The crude 2-Allylisoindoline-1,3-dione can be further purified by recrystallization from a suitable solvent, such as ethanol.

References

Physical and chemical properties of 2-Allylisoindoline-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Allylisoindoline-1,3-dione, also commonly known as N-allylphthalimide, is a chemical compound belonging to the phthalimide class. Phthalimides are characterized by a di-acyl derivative of ammonia, where a benzene ring is fused to a five-membered heterocyclic ring containing two carbonyl groups attached to a nitrogen atom. The presence of the allyl group attached to the nitrogen atom imparts unique reactivity and potential for further chemical modifications, making it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Allylisoindoline-1,3-dione, detailed experimental protocols, and an exploration of its potential biological significance.

Physical and Chemical Properties

2-Allylisoindoline-1,3-dione is a solid at room temperature.[1] Its key physicochemical properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| CAS Number | 5428-09-1 | [1] |

| Molecular Formula | C₁₁H₉NO₂ | [1] |

| Molecular Weight | 187.2 g/mol | [1] |

| Melting Point | 68.0 to 72.0 °C | [2] |

| Boiling Point | 295 °C (lit.) | [2][3] |

| Physical Form | Solid | [1] |

| Storage Temperature | Refrigerator (2-8°C) | [1][2] |

Solubility:

Based on studies of phthalimide and its derivatives, 2-Allylisoindoline-1,3-dione is expected to exhibit the following solubility profile:

| Solvent | Solubility | Reference(s) |

| Water | Slightly soluble | [4] |

| Acetone | Soluble | |

| Ethyl Acetate | Soluble | |

| Methanol | Soluble | |

| Acetonitrile | Soluble | |

| Toluene | Soluble | |

| Benzene | Almost insoluble | [4] |

| Petroleum Ether | Almost insoluble | [4] |

Spectral Data

The structural confirmation of 2-Allylisoindoline-1,3-dione is typically achieved through various spectroscopic techniques. Below is a summary of the expected spectral characteristics.

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the aromatic protons of the phthalimide group (typically in the range of 7.7-7.9 ppm), a multiplet for the vinyl proton of the allyl group (~5.8-6.0 ppm), two doublets for the terminal vinyl protons (~5.1-5.3 ppm), and a doublet for the methylene protons adjacent to the nitrogen (~4.3 ppm). |

| ¹³C NMR | Carbonyl carbons of the imide group (~167 ppm), aromatic carbons (in the range of 123-134 ppm), the methine carbon of the allyl group (~132 ppm), the terminal methylene carbon of the allyl group (~117 ppm), and the methylene carbon attached to the nitrogen (~40 ppm). |

| FT-IR (cm⁻¹) | Characteristic strong C=O stretching vibrations of the imide group (around 1770 and 1715 cm⁻¹), C-N stretching, C-H stretching of the aromatic and allyl groups, and C=C stretching of the allyl group. |

| Mass Spectrometry | The molecular ion peak [M]⁺ at m/z 187. Fragmentation patterns are expected to involve the loss of the allyl group and characteristic cleavages of the phthalimide ring, such as the loss of CO.[1] |

Experimental Protocols

Synthesis of 2-Allylisoindoline-1,3-dione (Gabriel Synthesis)

The most common method for the synthesis of N-alkylphthalimides, including 2-Allylisoindoline-1,3-dione, is the Gabriel synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by the potassium salt of phthalimide.

Workflow for the Gabriel Synthesis:

Caption: Gabriel synthesis of 2-Allylisoindoline-1,3-dione.

Detailed Methodology:

-

Formation of Potassium Phthalimide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phthalimide in a suitable solvent such as N,N-dimethylformamide (DMF). Add an equimolar amount of potassium hydroxide (KOH) or potassium carbonate (K₂CO₃).[5] Heat the mixture with stirring to facilitate the formation of the potassium salt of phthalimide.

-

N-Alkylation: To the resulting solution of potassium phthalimide, add a stoichiometric amount of an allyl halide (e.g., allyl bromide) dropwise. The reaction is a nucleophilic substitution (SN2) where the phthalimide anion displaces the halide.[6]

-

Reaction Monitoring and Work-up: The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water to precipitate the product.

-

Purification: The crude 2-Allylisoindoline-1,3-dione is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

An alternative high-yield synthesis involves reacting molten phthalic anhydride with an excess of alkylamine in two separate reaction zones at different temperatures.[7]

Reactivity and Potential Biological Activities

The chemical reactivity of 2-Allylisoindoline-1,3-dione is primarily centered around the allyl group and the imide functionality. The double bond in the allyl group can undergo various addition reactions, and the phthalimide group can be cleaved to release the primary amine, allylamine.[8]

Phthalimide derivatives have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities. While specific studies on 2-Allylisoindoline-1,3-dione are limited, the phthalimide scaffold is known to be a pharmacophore for various therapeutic targets.

Potential Signaling Pathway Involvement:

Some derivatives of phthalimide have been shown to exert their biological effects through the modulation of key signaling pathways. For instance, N-hydroxyphthalimide has demonstrated antitumor activity by inhibiting the mTOR signaling pathway.[9] The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in cancer.[9]

Caption: Potential inhibition of mTOR signaling by phthalimide derivatives.

Additionally, certain phthalimide derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. This suggests that 2-Allylisoindoline-1,3-dione and its derivatives could be explored for their anti-inflammatory potential.

Conclusion

2-Allylisoindoline-1,3-dione is a versatile chemical intermediate with well-defined physical and chemical properties. Its synthesis is readily achievable through established methods like the Gabriel synthesis. The presence of the reactive allyl group and the biologically relevant phthalimide core makes it an attractive starting material for the development of novel compounds with potential applications in drug discovery, particularly in the areas of oncology and inflammation. Further research into the specific biological activities and mechanisms of action of 2-Allylisoindoline-1,3-dione and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry [zpxb.xml-journal.net]

- 2. N-ALLYLPHTHALIMIDE | 5428-09-1 [amp.chemicalbook.com]

- 3. N-ALLYLPHTHALIMIDE | 5428-09-1 [chemicalbook.com]

- 4. Phthalimide | C8H5NO2 | CID 6809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Gabriel Phthalimide Synthesis Mechanism [unacademy.com]

- 7. EP0184595A1 - Process for the synthesis of N-alkylphthalimide - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. N-Hydroxyphthalimide exhibits antitumor activity by suppressing mTOR signaling pathway in BT-20 and LoVo cells - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 2-Allylisoindoline-1,3-dione (CAS 5428-09-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Allylisoindoline-1,3-dione (also known as N-Allylphthalimide), a versatile chemical intermediate with potential applications in medicinal chemistry. This document details its physicochemical properties, synthesis methodologies, and explores its potential biological activities based on the known pharmacology of the isoindoline-1,3-dione scaffold.

Core Compound Properties

2-Allylisoindoline-1,3-dione is a solid organic compound characterized by a phthalimide structure N-substituted with an allyl group. This structural feature makes it a valuable building block in organic synthesis.

| Property | Value | Reference |

| CAS Number | 5428-09-1 | |

| Molecular Formula | C₁₁H₉NO₂ | |

| Molecular Weight | 187.198 g/mol | |

| Physical Form | Solid | |

| Purity | Typically ≥95% | |

| Storage Temperature | Refrigerator |

Synthesis of 2-Allylisoindoline-1,3-dione

The primary route for the synthesis of 2-Allylisoindoline-1,3-dione is the Gabriel synthesis. This well-established method involves the N-alkylation of phthalimide or its potassium salt with an allyl halide.

Experimental Protocol: Gabriel Synthesis

This protocol outlines the synthesis of 2-Allylisoindoline-1,3-dione from potassium phthalimide and allyl bromide.

Materials:

-

Potassium phthalimide

-

Allyl bromide

-

Dimethylformamide (DMF), anhydrous

-

Chloroform

-

Water

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for filtration

Procedure:

-

In a round-bottom flask, dissolve potassium phthalimide in anhydrous dimethylformamide (DMF).

-

To this solution, add allyl bromide dropwise with constant stirring.

-

Heat the reaction mixture to 50-60°C and maintain it at this temperature for several hours until the reaction is complete (monitoring by TLC is recommended).

-

After cooling to room temperature, pour the reaction mixture into water and extract the product with chloroform.

-

Combine the organic layers and wash with water to remove residual DMF and salts.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude 2-Allylisoindoline-1,3-dione by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain a crystalline solid.

Note: A specific yield for this reaction was not found in the searched literature.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-Allylisoindoline-1,3-dione.

Potential Biological Activities

Analgesic and Anti-inflammatory Potential

Numerous derivatives of isoindoline-1,3-dione have been investigated for their analgesic and anti-inflammatory properties. The mechanism of action for the anti-inflammatory effects of many of these compounds is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Experimental Protocol: Acetic Acid-Induced Writhing Test (General)

This protocol is a general method used to assess the analgesic activity of test compounds.

Animals:

-

Male Swiss albino mice (20-25 g)

Procedure:

-

Divide the animals into groups: a control group, a standard drug group (e.g., aspirin), and test groups receiving different doses of the compound.

-

Administer the test compound or standard drug orally or intraperitoneally.

-

After a set period (e.g., 30-60 minutes), induce writhing by intraperitoneal injection of a 0.6% acetic acid solution.

-

Observe the mice for a defined period (e.g., 20 minutes) and count the number of writhes (abdominal constrictions and stretching of hind limbs).

-

Calculate the percentage of inhibition of writhing for the test and standard groups compared to the control group.

Experimental Protocol: Carrageenan-Induced Paw Edema (General)

This is a standard model for evaluating acute anti-inflammatory activity.

Animals:

-

Wistar rats (150-200 g)

Procedure:

-

Group the animals and administer the test compound or a standard anti-inflammatory drug (e.g., indomethacin).

-

After a specified time, induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Calculate the percentage of edema inhibition for each group in comparison to the control group.

Potential Anti-inflammatory Signaling Pathway

Caption: Inhibition of the COX pathway by isoindoline-1,3-dione derivatives.

Acetylcholinesterase (AChE) Inhibitory Potential

Derivatives of isoindoline-1,3-dione have also been explored as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Experimental Protocol: Ellman's Method for AChE Inhibition (General)

This spectrophotometric method is widely used to screen for AChE inhibitors.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) as Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

Test compound and a standard inhibitor (e.g., donepezil)

Procedure:

-

Prepare solutions of the test compound at various concentrations.

-

In a 96-well plate, add the phosphate buffer, the test compound solution, and the AChE enzyme solution.

-

Incubate the mixture for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate (ATCI) and DTNB.

-

Measure the absorbance of the yellow-colored product (5-thio-2-nitrobenzoate) at 412 nm over time using a microplate reader.

-

Calculate the percentage of enzyme inhibition for each concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

AChE Inhibition Signaling Pathway

Caption: Inhibition of acetylcholine hydrolysis by an AChE inhibitor.

Conclusion

2-Allylisoindoline-1,3-dione is a readily synthesizable compound that serves as a valuable precursor for more complex molecules. While direct biological data for this specific compound is limited in the public domain, the established pharmacological profile of the isoindoline-1,3-dione core suggests that it may possess interesting biological properties worthy of further investigation, particularly in the areas of analgesia, anti-inflammatory, and neurodegenerative disease research. The experimental protocols and workflows provided in this guide offer a foundation for researchers to synthesize and evaluate the biological potential of 2-Allylisoindoline-1,3-dione and its derivatives.

Spectroscopic and Synthetic Profile of 2-Allylisoindoline-1,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of 2-Allylisoindoline-1,3-dione (also known as N-allylphthalimide), a valuable building block in organic synthesis and medicinal chemistry. Due to the limited availability of a complete, published dataset for this specific molecule, this guide combines a standard synthesis protocol with an analysis of its expected spectroscopic characteristics based on established principles and data from analogous compounds.

Chemical Structure and Properties

2-Allylisoindoline-1,3-dione is a derivative of phthalimide with an allyl group attached to the nitrogen atom. Its chemical structure is as follows:

Chemical Formula: C₁₁H₉NO₂ Molecular Weight: 187.19 g/mol CAS Number: 5428-09-1

Synthesis Protocol: The Gabriel Synthesis

The most common and efficient method for the preparation of 2-Allylisoindoline-1,3-dione is a variation of the Gabriel synthesis. This method involves the N-alkylation of phthalimide.

Experimental Protocol

Materials:

-

Phthalimide

-

Potassium carbonate (anhydrous)

-

Allyl bromide

-

Dimethylformamide (DMF)

-

Distilled water

-

Ethanol

Procedure:

-

To a stirred solution of phthalimide (1.0 eq) in anhydrous dimethylformamide (DMF), add anhydrous potassium carbonate (1.1 eq).

-

Stir the resulting suspension at room temperature for 30 minutes.

-

To this mixture, add allyl bromide (1.1 eq) dropwise.

-

Heat the reaction mixture to 60-70 °C and maintain stirring for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water with stirring.

-

The precipitated solid product is collected by vacuum filtration.

-

Wash the solid with cold water and then with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure 2-Allylisoindoline-1,3-dione as a white solid.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 2-Allylisoindoline-1,3-dione based on its chemical structure and data from similar N-substituted phthalimides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.85 | dd | 2H | Aromatic H (ortho to C=O) |

| ~7.72 | dd | 2H | Aromatic H (meta to C=O) |

| ~5.85 | m | 1H | -CH=CH₂ |

| ~5.25 | d | 1H | -CH=CH₂ (trans) |

| ~5.20 | d | 1H | -CH=CH₂ (cis) |

| ~4.30 | d | 2H | N-CH₂- |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~167.8 | C=O |

| ~134.0 | Aromatic C (quaternary) |

| ~132.5 | -CH=CH₂ |

| ~131.8 | Aromatic C-H |

| ~123.2 | Aromatic C-H |

| ~117.5 | -CH=CH₂ |

| ~40.5 | N-CH₂- |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H stretch (alkene) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1770 | Strong | C=O stretch (asymmetric, imide) |

| ~1715 | Strong | C=O stretch (symmetric, imide) |

| ~1645 | Medium | C=C stretch (alkene) |

| ~1605, ~1465 | Medium | C=C stretch (aromatic) |

| ~1420 | Strong | C-N stretch |

| ~990, ~920 | Strong | =C-H bend (alkene, out-of-plane) |

| ~720 | Strong | C-H bend (aromatic, ortho-disubstituted) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrum Data (Electron Ionization, EI)

| m/z | Relative Abundance (%) | Assignment |

| 187 | High | [M]⁺ (Molecular Ion) |

| 160 | Medium | [M - C₂H₃]⁺ |

| 146 | High | [M - C₃H₅]⁺ (Loss of allyl group) |

| 133 | Medium | [C₈H₅O₂]⁺ |

| 104 | High | [C₇H₄O]⁺ |

| 76 | High | [C₆H₄]⁺ |

Experimental and Analytical Workflow

The general workflow for the synthesis and characterization of 2-Allylisoindoline-1,3-dione is depicted in the following diagram. This process ensures the successful synthesis of the target compound and the verification of its purity and structural integrity through various spectroscopic techniques.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

Solubility Profile of 2-Allylisoindoline-1,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Allylisoindoline-1,3-dione (also known as N-allylphthalimide) in common laboratory solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on predicting solubility based on the compound's structure and the known solubility of its parent compound, phthalimide. Furthermore, a detailed experimental protocol for determining the precise solubility of 2-Allylisoindoline-1,3-dione is provided, enabling researchers to generate crucial data for applications in synthesis, purification, and formulation.

Core Data Presentation: Predicted Solubility of 2-Allylisoindoline-1,3-dione

The solubility of a compound is primarily governed by the principle of "like dissolves like," where substances with similar polarities tend to be soluble in one another.[1][2] 2-Allylisoindoline-1,3-dione possesses a largely nonpolar phthalimide ring system and a nonpolar allyl group, with polar character introduced by the two carbonyl groups of the imide function. This structure suggests a general preference for solubility in organic solvents over water.

The parent compound, phthalimide, is slightly soluble in water and ethanol, and soluble in acetone and ethyl acetate.[3] The addition of the nonpolar allyl group in 2-Allylisoindoline-1,3-dione is expected to decrease its solubility in polar solvents like water and alcohols, and increase its solubility in nonpolar solvents such as hexane and toluene, compared to phthalimide.

The following table summarizes the predicted qualitative solubility of 2-Allylisoindoline-1,3-dione in a range of common laboratory solvents. These predictions are based on its chemical structure and solubility data for structurally related compounds.

| Solvent | Chemical Formula | Solvent Type | Predicted Solubility | Rationale |

| Water | H₂O | Polar Protic | Sparingly Soluble to Insoluble | The large, nonpolar aromatic ring and allyl group are expected to dominate, leading to poor solvation by water. |

| Methanol | CH₃OH | Polar Protic | Slightly Soluble | The nonpolar character of the molecule will likely limit solubility, though some interaction with the polar hydroxyl group is possible. |

| Ethanol | C₂H₅OH | Polar Protic | Slightly to Moderately Soluble | The slightly larger alkyl chain of ethanol compared to methanol may improve solvation of the nonpolar regions. Phthalimide itself is slightly soluble in ethanol.[3] |

| Acetone | CH₃COCH₃ | Polar Aprotic | Soluble | Acetone's ability to act as a hydrogen bond acceptor and its moderate polarity should allow for good solvation of the polar imide group and the nonpolar regions. Phthalimide is soluble in acetone.[3] |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Soluble | DCM is a good solvent for a wide range of organic compounds with moderate polarity. |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble | Similar to DCM, chloroform is expected to be a good solvent for this compound. |

| Ethyl Acetate | CH₃COOC₂H₅ | Polar Aprotic | Soluble | As a moderately polar solvent, it should effectively dissolve 2-Allylisoindoline-1,3-dione. Phthalimide is soluble in ethyl acetate. |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Very Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Hexane | C₆H₁₄ | Nonpolar | Moderately to Sparingly Soluble | The presence of the polar imide group may limit solubility in highly nonpolar solvents like hexane. |

| Toluene | C₇H₈ | Nonpolar | Moderately Soluble | The aromatic nature of toluene may allow for favorable π-stacking interactions with the phthalimide ring, enhancing solubility compared to hexane. |

Experimental Protocol: Determination of Equilibrium Solubility by the Shake-Flask Method

To obtain quantitative solubility data, the following detailed experimental protocol based on the widely accepted shake-flask method is recommended.

Objective: To determine the equilibrium solubility of 2-Allylisoindoline-1,3-dione in a selected solvent at a specific temperature.

Materials:

-

2-Allylisoindoline-1,3-dione (high purity)

-

Selected solvent (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 2-Allylisoindoline-1,3-dione to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved particles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of 2-Allylisoindoline-1,3-dione.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility = Concentration of the diluted sample × Dilution factor

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for determining the solubility of 2-Allylisoindoline-1,3-dione.

References

Thermal Stability and Decomposition of 2-Allylisoindoline-1,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific experimental data on the thermal stability and decomposition of 2-Allylisoindoline-1,3-dione. This guide provides a comprehensive overview based on the known thermal behavior of structurally related N-substituted phthalimides and outlines standard analytical protocols for its characterization.

Introduction

2-Allylisoindoline-1,3-dione, also known as N-allylphthalimide, belongs to the class of N-substituted phthalimides. The thermal stability of such compounds is a critical parameter in drug development, chemical synthesis, and material science, as it dictates storage conditions, processing temperatures, and potential degradation pathways. Understanding the thermal decomposition of this molecule is essential for ensuring product quality, safety, and for identifying potential reactive hazards.

This technical guide summarizes the expected thermal behavior of 2-Allylisoindoline-1,3-dione based on analogous compounds and provides detailed, generalized experimental protocols for its analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Predicted Thermal Decomposition Pathways

The thermal decomposition of N-substituted phthalimides can proceed through various pathways, largely dependent on the nature of the substituent on the nitrogen atom and the pyrolysis conditions. Based on studies of similar compounds, the decomposition of 2-Allylisoindoline-1,3-dione is likely to involve the cleavage of the N-allyl bond and fragmentation of the phthalimide ring.

Pyrolysis of N-substituted phthalimides can lead to the formation of phthalimide itself as a primary decomposition product.[1] Further heating of the phthalimide core can result in the evolution of toxic gases such as hydrogen cyanide, isocyanic acid, and nitrogen oxides.[2] In the presence of oxygen, oxidation reactions can also occur.[2]

One potential decomposition pathway for the phthalimide ring involves rearrangement and decarboxylation to form benzonitrile and carbon dioxide.[3] Alternatively, under certain conditions, hydrolysis (if moisture is present) could lead to phthalic acid, which subsequently decarboxylates to benzene and carbon dioxide.[3] The allyl group is expected to undergo complex reactions, potentially leading to the formation of volatile organic compounds.

Caption: Predicted decomposition pathways of 2-Allylisoindoline-1,3-dione.

Quantitative Data (Hypothetical)

As no specific experimental data is available for 2-Allylisoindoline-1,3-dione, the following tables are presented as templates for data that would be obtained from TGA and DSC analyses.

Table 1: Hypothetical TGA Data for 2-Allylisoindoline-1,3-dione

| Parameter | Value (Nitrogen Atmosphere) | Value (Air Atmosphere) |

| Onset Decomposition Temp. (Tonset) | 250 - 300 °C | 240 - 290 °C |

| Temperature at 5% Weight Loss (T5%) | 260 - 310 °C | 250 - 300 °C |

| Temperature at Max Decomposition Rate (Tpeak) | 300 - 350 °C | 290 - 340 °C |

| Residual Mass at 600 °C | < 5% | < 2% |

Table 2: Hypothetical DSC Data for 2-Allylisoindoline-1,3-dione

| Parameter | Value |

| Melting Point (Tm) | 70 - 80 °C |

| Enthalpy of Fusion (ΔHf) | 15 - 25 kJ/mol |

| Decomposition Exotherm Onset | 250 - 300 °C |

| Enthalpy of Decomposition (ΔHd) | 100 - 200 kJ/mol |

Experimental Protocols

The following are detailed, generalized protocols for conducting TGA and DSC analyses on a solid organic compound such as 2-Allylisoindoline-1,3-dione.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the sample by measuring its mass change as a function of temperature.

Apparatus: A thermogravimetric analyzer equipped with a sensitive microbalance, a furnace, a temperature programmer, and a purge gas system.

Procedure:

-

Sample Preparation: A small amount of the sample (typically 3-10 mg) is accurately weighed into a clean, tared TGA crucible (e.g., alumina or platinum).

-

Instrument Setup: The crucible is placed onto the TGA balance.

-

Atmosphere: The furnace is sealed, and a purge gas (e.g., high-purity nitrogen or air) is introduced at a constant flow rate (e.g., 20-50 mL/min) to provide an inert or oxidative environment, respectively.

-

Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The sample weight, temperature, and time are continuously recorded throughout the experiment.

-

Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition, temperatures at specific weight loss percentages, and the final residual mass. The derivative of the TGA curve (DTG) is used to identify the temperatures of maximum decomposition rates.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the sample as a function of temperature, including melting and decomposition.

Apparatus: A differential scanning calorimeter with a furnace, temperature sensors, and a data acquisition system.

Procedure:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into a DSC pan (e.g., aluminum). The pan is hermetically sealed. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell.

-

Atmosphere: A purge gas (e.g., high-purity nitrogen) is passed through the cell at a constant flow rate (e.g., 20-50 mL/min).

-

Thermal Program: The sample is subjected to a controlled temperature program. A typical program would involve:

-

Heating from ambient temperature to a temperature above the expected melting point (e.g., 100 °C) at a constant rate (e.g., 10 °C/min) to observe the melting transition.

-

Cooling back to ambient temperature.

-

A second heating ramp to a higher temperature (e.g., 400 °C) at the same rate to observe any other transitions and the onset of decomposition.

-

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition). The peak areas are integrated to determine the enthalpy of these transitions.

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Conclusion

References

- 1. academic.oup.com [academic.oup.com]

- 2. Toxic pollutants emitted from thermal decomposition of phthalimide compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The thermal behavior and pyrolysis mechanism of a polyimide gas separation membrane - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00489B [pubs.rsc.org]

The Isoindoline-1,3-dione Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Diverse Biological Activities of Isoindoline-1,3-dione Derivatives.

The isoindoline-1,3-dione core, commonly known as the phthalimide scaffold, represents a cornerstone in medicinal chemistry. Its unique structural and physicochemical properties have made it a "privileged" structure, capable of interacting with a wide array of biological targets. Historically brought to prominence by the controversial drug thalidomide, this scaffold has undergone a remarkable renaissance. Modern research has unveiled its vast therapeutic potential, leading to the development of potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. This guide provides a comprehensive overview of the key biological activities of isoindoline-1,3-dione derivatives, focusing on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms.

Anticancer Activity

Isoindoline-1,3-dione derivatives, particularly the immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide, have revolutionized the treatment of hematological malignancies such as multiple myeloma.[1] Their mechanism often involves the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex. Beyond the established IMiDs, a plethora of novel derivatives have been synthesized and evaluated against various cancer cell lines, demonstrating broad cytotoxic and antiproliferative effects.

Quantitative Anticancer Data

The cytotoxic potential of various isoindoline-1,3-dione derivatives has been extensively documented. The half-maximal inhibitory concentration (IC₅₀) and cytotoxic concentration (CC₅₀) are key metrics used to quantify this activity.

| Compound/Derivative | Cell Line(s) | Activity Type | Result (µM or µg/mL) | Reference(s) |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji, K562 | Cytotoxicity | CC₅₀ = 0.26 µg/mL (Raji) | [1] |

| CC₅₀ = 3.81 µg/mL (K562) | [1] | |||

| Compound 7 (containing azide and silyl ether) | A549 | Inhibition | IC₅₀ = 19.41 µM | [2] |

| N-(4-bromophenyl)-2-(1,3-dioxoisoindolin-2-yl) acetamide (Compound 3) | Caco-2 | Proliferation | IC₅₀ = 0.080 µmol/mL | |

| Various N-substituted derivatives | HeLa, C6, A549 | Proliferation | Active at 5-100 µM concentrations | [2] |

Key Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that cleave the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, is measured spectrophotometrically after solubilization.

Detailed Protocol:

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the isoindoline-1,3-dione derivatives in culture medium. After incubation, replace the old medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will form formazan crystals.

-

Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a buffered detergent solution, to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance (OD) of the resulting colored solution using a microplate reader at a wavelength of 570-590 nm. A reference wavelength of >650 nm is often used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathway: Cereblon-Mediated Degradation

The anticancer effects of thalidomide and its analogs are primarily mediated by their interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex. This interaction redirects the ligase's activity towards neo-substrates, leading to their ubiquitination and subsequent proteasomal degradation. Key targets include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), whose degradation is cytotoxic to multiple myeloma cells.

Anti-inflammatory Activity

The anti-inflammatory properties of isoindoline-1,3-dione derivatives are well-established, stemming from the initial discovery of thalidomide's ability to inhibit Tumor Necrosis Factor-alpha (TNF-α).[3] This activity is attributed to the enhanced degradation of TNF-α mRNA, a post-transcriptional mechanism that selectively reduces the production of this key pro-inflammatory cytokine.[3][4][5] Many derivatives also exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.

Quantitative Anti-inflammatory Data

The anti-inflammatory efficacy is often measured by inhibition of enzymes like COX-1 and COX-2 or by assessing the reduction of inflammatory markers.

| Compound/Derivative | Target/Assay | Activity Type | Result (IC₅₀ or % Inhibition) | Reference(s) |

| Thalidomide | LPS-induced TNF-α (Monocytes) | Inhibition | Reduces TNF-α mRNA half-life from ~30 to ~17 min | [3] |

| Aminoacetylenic derivatives (ZM4, ZM5) | COX-1 / COX-2 | Inhibition | IC₅₀ = 3.0-3.6 µM | |

| N-substituted arylpiperazine derivatives (E, F, H, I) | COX-2 | Inhibition | Showed greater inhibition than meloxicam | [6] |

| Aminoacetylenic derivatives (ZM3, ZM4, ZM5) | LPS-stimulated spleen cells | Suppression | Suppressed TNF-α production | [7] |

| Triazole-phthalimide derivatives (3a, 3b, 3g) | Protein Denaturation | Inhibition | 74-83% inhibition at 500 µg/ml | [8] |

Key Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic and widely used in vivo model for evaluating the acute anti-inflammatory activity of pharmacological agents.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rodent's paw induces a localized, biphasic inflammatory response characterized by edema (swelling), erythema, and hyperalgesia. The increase in paw volume is a quantifiable measure of inflammation.

Detailed Protocol:

-

Animal Acclimatization: Use adult rats (e.g., Wistar or Sprague-Dawley) and allow them to acclimatize to laboratory conditions for at least one week.

-

Grouping and Fasting: Divide animals into groups (e.g., n=6 per group): a control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the isoindoline-1,3-dione derivative. Fast the animals overnight before the experiment with free access to water.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This serves as the baseline reading.

-

Drug Administration: Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before inducing inflammation. The control group receives only the vehicle.

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension (in sterile saline) into the subplantar region of the right hind paw of each rat.[9]

-

Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[9]

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.

Antimicrobial Activity

The versatile isoindoline-1,3-dione scaffold has also been explored for its potential to combat microbial infections. Numerous derivatives have been synthesized and tested against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains, with some compounds showing moderate to potent activity.[10][11]

Quantitative Antimicrobial Data

Antimicrobial efficacy is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism(s) | Result (MIC in µg/mL or Zone of Inhibition) | Reference(s) |

| 2-{4-[1-Acetyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}isoindoline-1,3-dione | Broad spectrum (G+ and G- bacteria) | Showed broad-spectrum activity | [11] |

| (E)-2-{4-[3-(4-chlorophenyl)acryloyl]phenyl}isoindoline-1,3-dione | Fungi | Showed promising antifungal activity | [11] |

| N-(substituted-phenyl)oxalamide derivatives | S. aureus, E. coli, Fungal strains | Moderate activity observed | [10] |

| Thienyl bisimide derivatives | B. subtilis, E. coli, A. niger | Remarkable activity at 10 µg/mL |

Other Biological Activities

The therapeutic reach of isoindoline-1,3-dione derivatives extends beyond the aforementioned areas. Notably, they have been investigated as potent inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease.

Acetylcholinesterase (AChE) Inhibition

| Compound/Derivative | Target | Result (IC₅₀) | Reference(s) |

| N-benzyl pyridinium hybrids | AChE | 2.1 - 7.4 µM | |

| 2-(diethylaminoalkyl) derivatives | AChE | 0.9 - 19.5 µM | |

| Phenylpiperazine derivative I | AChE | 1.12 µM |

Visualizing the Drug Discovery Workflow

The development of novel isoindoline-1,3-dione derivatives follows a structured, multi-stage process common to all drug discovery efforts. This workflow integrates various scientific disciplines to identify, optimize, and validate new therapeutic agents.[12][13][14]

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thalidomide exerts its inhibitory action on tumor necrosis factor alpha by enhancing mRNA degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Thalidomide exerts its inhibitory action on tumor necrosis factor alpha by enhancing mRNA degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. media.neliti.com [media.neliti.com]

- 9. [PDF] Synthesis, Characterization and Antibacterial Activity of Isoindoline-1,3-dione Derivatives | Semantic Scholar [semanticscholar.org]

- 10. gsconlinepress.com [gsconlinepress.com]

- 11. Synthesis and Antimicrobial Activity of some Novel Isoindoline-1,3-Dione Derivatives | JOURNAL OF ADVANCES IN CHEMISTRY [rajpub.com]

- 12. Drug Discovery Workflow - What is it? [vipergen.com]

- 13. Drug Discovery and Development: A Step-By-Step Process | ZeClinics [zeclinics.com]

- 14. blog.biobide.com [blog.biobide.com]

The Isoindoline-1,3-dione Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoindoline-1,3-dione, or phthalimide, core is a structurally simple yet remarkably versatile scaffold that has given rise to a wide array of biologically active compounds. From the tragic history and subsequent rebirth of thalidomide to the development of novel targeted therapies, this heterocyclic framework remains a focal point of intense investigation in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, analgesic, and neuroprotective properties.[1] This guide provides a comprehensive overview of the key therapeutic applications, mechanisms of action, and experimental methodologies associated with isoindoline-1,3-dione derivatives, serving as a technical resource for professionals in drug discovery and development.

Anticancer Activity: The Legacy of Thalidomide and Beyond

The most profound impact of isoindoline-1,3-dione derivatives has been in oncology, beginning with the repurposing of thalidomide and the subsequent development of its more potent and specific analogs, lenalidomide and pomalidomide.[2] These agents, known as Immunomodulatory imide Drugs (IMiDs), have revolutionized the treatment of multiple myeloma.[2][3] The anticancer effects of this class are primarily mediated by their interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex.[3][4]

Beyond the established IMiDs, researchers continue to explore novel derivatives with cytotoxic effects against various cancer cell lines, including lung, cervical, and glioma cancer cells.[5][6] The anticancer activity often varies significantly based on the N-substituent on the phthalimide core, highlighting the importance of structure-activity relationship (SAR) studies.[7]

Mechanism of Action: Cereblon-Mediated Protein Degradation

Thalidomide and its analogs function as "molecular glues," effectively hijacking the CRL4-CRBN E3 ubiquitin ligase complex.[4] In its native state, the complex ubiquitinates specific proteins, targeting them for degradation by the proteasome. When an IMiD binds to Cereblon, it alters the substrate specificity of the complex, causing it to recognize and ubiquitinate "neosubstrates" that it would not normally target.[4][8]

In the context of multiple myeloma, the key neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2] Their degradation leads to the downregulation of critical myeloma survival factors, such as IRF4 and MYC, and enhances anti-tumor immunity by stimulating T-cell activity, ultimately causing cancer cell death.[2][9] This targeted protein degradation mechanism is a paradigm shift in drug discovery and is the foundation for the development of Proteolysis Targeting Chimeras (PROTACs).[4]

References

- 1. researchgate.net [researchgate.net]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. inotiv.com [inotiv.com]

- 4. benchchem.com [benchchem.com]

- 5. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. atcc.org [atcc.org]

Acetylcholinesterase Inhibitory Activity of Isoindoline-1,3-diones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the acetylcholinesterase (AChE) inhibitory activity of isoindoline-1,3-dione derivatives, a promising class of compounds in the development of therapeutics for Alzheimer's disease. Alzheimer's disease is characterized by a decline in acetylcholine levels in the brain, and AChE inhibitors are a primary treatment strategy to alleviate symptoms by preventing the breakdown of this crucial neurotransmitter.[1][2] Isoindoline-1,3-dione (phthalimide) derivatives have emerged as a noteworthy pharmacophore for designing new AChE inhibitors, with some demonstrating potent and selective activity.[1][3]

Quantitative Data on Acetylcholinesterase Inhibition

The following tables summarize the in vitro acetylcholinesterase inhibitory activity (IC50 values) of various series of isoindoline-1,3-dione derivatives as reported in the scientific literature. A lower IC50 value indicates greater inhibitory potency.

Table 1: 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione Derivatives

| Compound | Substituent on Benzyl Ring | IC50 (µM) vs. AChE | Reference |

| 4a | 2-Cl | 0.91 ± 0.045 | [2] |

| 4g | 3-OCH3 | 5.5 ± 0.7 | [2] |

| Donepezil (Reference) | - | 0.14 ± 0.03 | [2] |

Table 2: Isoindoline-1,3-dione-N-benzyl Pyridinium Hybrids

| Compound | Substituent on Benzyl Moiety | IC50 (µM) vs. AChE | Reference |

| 7a | 4-F | 2.1 ± 0.6 | [1] |

| 7f | 4-F | 2.1 | [4][5] |

| 7b | 4-CH3 | 5.4 ± 0.9 | [1] |

| 7g | 4-CH3 | 4.8 ± 0.5 | [1] |

| Rivastigmine (Reference) | - | 11.07 | [1] |

Table 3: 2-(Diethylaminoalkyl)-isoindoline-1,3-dione Derivatives

| Number of Methylene Groups | IC50 (µM) vs. AChE | Reference |

| 3 to 8 | 0.9 to 19.5 | [6] |

Table 4: Isoindoline-1,3-dione-based Acetohydrazide Derivatives

| Compound | R1 | R3 | IC50 (µM) vs. AChE | IC50 (µM) vs. BChE | Reference |

| 8a | - | - | 0.11 ± 0.05 | 30.2 ± 2.8 | [7] |

| 8d | - | - | 0.16 ± 0.03 | 11.8 ± 0.5 | [7] |

| 8f | CH3 | p-oxypropyl-isoindolinedione | 0.32 ± 0.02 | - | [7] |

| 8g | C2H5 | - | 0.86 ± 0.02 | 5.7 ± 0.2 | [7] |

| Donepezil (Reference) | - | - | 0.023 ± 0.02 | 7.2 ± 0.1 | [7] |

Experimental Protocols

General Synthesis of Isoindoline-1,3-dione Derivatives

The synthesis of isoindoline-1,3-dione derivatives often involves the reaction of phthalic anhydride or a substituted phthalic anhydride with a primary amine. The following are generalized procedures for the synthesis of different classes of these inhibitors.

1. Synthesis of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione Derivatives:

This synthesis is typically a multi-step process. First, an intermediate, 2-(2-(piperazin-1-yl)ethyl)isoindoline-1,3-dione, is prepared. This can be achieved through a Gabriel synthesis by reacting phthalic anhydride with N-(2-aminoethyl)piperazine. The resulting intermediate is then reacted with a substituted or unsubstituted benzyl halide to yield the final product.

-

Step 1: Synthesis of 2-(2-(Piperazin-1-yl)ethyl)isoindoline-1,3-dione. Equimolar amounts of phthalic anhydride and N-(2-aminoethyl)piperazine are refluxed in a suitable solvent such as toluene for several hours. The product is then isolated and purified.

-

Step 2: Benzylation. The intermediate from Step 1 is reacted with a benzyl halide (e.g., benzyl chloride) in the presence of a base (e.g., triethylamine) in a solvent like dichloromethane. The reaction mixture is stirred, often at room temperature, until completion. The final product is then purified, typically by crystallization or chromatography.

2. Synthesis of Isoindoline-1,3-dione-N-benzyl Pyridinium Hybrids:

These compounds are synthesized through a multi-step pathway starting from phthalic anhydride and glycine.

-

Step 1: Synthesis of 2-(1,3-dioxoisoindolin-2-yl)acetic acid. Phthalic anhydride is reacted with glycine in the presence of a base like potassium carbonate in a solvent such as glacial acetic acid under reflux.

-

Step 2: Amidation. The product from Step 1 is coupled with an aminomethylpyridine (e.g., 3- or 4-(aminomethyl)pyridine) using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBT) in a solvent like chloroform at room temperature.[3]

-

Step 3: Quaternization. The resulting amide is then reacted with a substituted benzyl halide in a solvent like acetonitrile at an elevated temperature to form the final N-benzyl pyridinium salt.

3. Synthesis of 2-(Diethylaminoalkyl)-isoindoline-1,3-dione Derivatives:

These compounds are synthesized by reacting potassium phthalimide with a diethylaminoalkyl halide (e.g., N,N-diethyl-n-chloroalkanamine). The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) at an elevated temperature.

4. Synthesis of Isoindoline-1,3-dione-based Acetohydrazide Derivatives:

This synthesis involves several steps to build the final molecule.

-

Step 1: Synthesis of (benzyl-alkyl-amino)-acetic acid ethyl esters. A secondary amine is reacted with ethyl bromoacetate in the presence of a base like potassium carbonate in DMF.[1]

-

Step 2: Hydrazinolysis. The resulting ester is then treated with hydrazine hydrate in ethanol under reflux to form the corresponding hydrazide.[1]

-

Step 3: Synthesis of (3-(1,3-dioxoisoindolin-2-yl)propoxy)benzaldehyde. Phthalimide is reacted with a hydroxybenzaldehyde derivative and 2-(3-bromopropyl)isoindoline-1,3-dione in the presence of potassium carbonate in DMF at an elevated temperature.[1]

-

Step 4: Final Condensation. The hydrazide from Step 2 is reacted with the aldehyde from Step 3 in the presence of a catalytic amount of an acid (e.g., p-toluenesulfonic acid) under reflux to yield the final acetohydrazide derivative.[1]

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The in vitro acetylcholinesterase inhibitory activity is commonly determined using the spectrophotometric method developed by Ellman.[8]

Principle: The assay measures the activity of AChE by monitoring the hydrolysis of the substrate acetylthiocholine (ATCh). ATCh is hydrolyzed by AChE to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion. The rate of the formation of this colored product is measured spectrophotometrically at 412 nm and is directly proportional to the AChE activity.[8]

Reagents:

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Acetylcholinesterase (AChE) solution (from electric eel or other sources)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

Acetylthiocholine iodide (ATCI) solution

-

Test compounds (isoindoline-1,3-dione derivatives) dissolved in a suitable solvent (e.g., DMSO) and diluted in buffer.

Procedure:

-

In a 96-well microplate, add the phosphate buffer, the test compound solution at various concentrations, and the DTNB solution.

-

Initiate the reaction by adding the AChE solution to each well.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Start the enzymatic reaction by adding the substrate (ATCI) solution.

-

Immediately measure the absorbance at 412 nm at regular intervals for a specific duration using a microplate reader.

-

The rate of reaction is calculated from the change in absorbance over time.

-

The percentage of inhibition for each concentration of the test compound is calculated by comparing its reaction rate to that of a control (without inhibitor).

-

The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Mechanism of Acetylcholinesterase Inhibition

Many isoindoline-1,3-dione derivatives are designed as dual-binding site inhibitors of AChE. This means they interact with both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of the enzyme.[6] The isoindoline-1,3-dione moiety is believed to interact with the PAS, while another part of the molecule, often an N-benzylamine or a similar fragment, interacts with the CAS.[3] This dual inhibition can be more effective in managing the symptoms of Alzheimer's disease.

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition in a cholinergic synapse.

General Experimental Workflow for Screening AChE Inhibitors

The process of identifying and characterizing new isoindoline-1,3-dione based AChE inhibitors typically follows a structured workflow, from initial design and synthesis to biological evaluation.

References

- 1. Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acgpubs.org [acgpubs.org]

- 5. sid.ir [sid.ir]

- 6. Design, synthesis and evaluation of novel 2-(aminoalkyl)-isoindoline-1,3-dione derivatives as dual-binding site acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Unveiling the Anti-inflammatory Potential of N-Substituted Phthalimides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Within this landscape, N-substituted phthalimides have emerged as a promising class of compounds, demonstrating significant potential in modulating key inflammatory pathways. This technical guide provides an in-depth exploration of the anti-inflammatory properties of these versatile molecules, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological mechanisms.

Core Anti-inflammatory Mechanisms: Targeting Key Mediators

N-substituted phthalimides exert their anti-inflammatory effects through a multi-pronged approach, primarily by inhibiting the production of pro-inflammatory cytokines and enzymes. A significant body of research highlights their ability to suppress Tumor Necrosis Factor-alpha (TNF-α), a pivotal cytokine in the inflammatory cascade.[1][2] The modulation of other key players such as cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, has also been identified as a crucial mechanism of action.[3][4] Furthermore, studies have indicated that these compounds can interfere with the production of nitric oxide (NO), another important inflammatory mediator.[5]

The anti-inflammatory activity of N-substituted phthalimides is intricately linked to their chemical structure. The nature of the substituent on the nitrogen atom of the phthalimide core plays a critical role in determining the potency and selectivity of these compounds.[2][6] Researchers have explored a wide array of substituents, including alkyl, aryl, and heterocyclic moieties, to optimize their anti-inflammatory profile.[2][6] For instance, tetrafluorination of the phthalimide ring has been shown to substantially increase TNF-α inhibitory activity.[2]

Quantitative Analysis of Anti-inflammatory Activity

The anti-inflammatory efficacy of various N-substituted phthalimide derivatives has been quantified through a range of in vitro and in vivo assays. The following tables summarize key data from the literature, providing a comparative overview of their potency.

Table 1: In Vitro Inhibition of Inflammatory Mediators by N-Substituted Phthalimides

| Compound ID/Description | Assay | Target Cell Line/Enzyme | IC50 / % Inhibition | Reference |

| LASSBio-468 (3e) | TNF-α Production | LPS-stimulated neutrophils | ED50 = 2.5 mg/kg (in vivo) | [7] |

| Tetrafluorothalidomide (212) | TNF-α Inhibition | - | >500 times more potent than thalidomide | [2] |

| Compound 52 | TNF-α Production | - | 200 times more potent than thalidomide | [2] |

| Compound 75 | TNF-α Production | - | IC50 = 28.9 µM (8 times better than thalidomide) | [2] |

| Compound IIh | NO Production | LPS-stimulated RAW264.7 cells | IC50 = 8.7 µg/mL | [5] |

| Compounds 15-18 | COX-1 and COX-2 | - | 72-75% inhibition at 5 µM | [2] |

| Compound 17c | COX-2 Inhibition | - | 32% decrease | [8] |

Table 2: In Vivo Anti-inflammatory Activity of N-Substituted Phthalimides

| Compound ID/Description | Animal Model | Dose | % Edema Inhibition | Reference |

| Compound 3b | Carrageenan-induced paw edema (mice) | 225 mg/kg | 69% | [9] |

| Compound 5c | Carrageenan-induced paw edema (mice) | 225 mg/kg | 56.2% | [9] |

| Compound 17 | Carrageenan-induced paw edema (rats) | 10 mg/kg | More effective than Ibuprofen and Diclofenac | [2] |

| N-(pyridin-3-ylmethyl)-4,5,6,7-tetrafluorophthalimide (32) | PMA-induced mouse-ear swelling | 0.2 mM/kg (oral) | 63% | [10] |

| N-(pyridin-3-ylmethyl)-4,5,6,7-tetrafluorophthalimide (32) | Carrageenan foot oedema (rat) | - | ID50 = 0.14 µM/kg | [10] |

Key Signaling Pathways

The anti-inflammatory effects of N-substituted phthalimides are often mediated by their interference with crucial intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression, has been identified as a key target.[4][11] By inhibiting the NF-κB pathway, these compounds can effectively downregulate the expression of a wide range of pro-inflammatory genes, including those encoding for cytokines and chemokines.

Caption: Inhibition of the NF-κB pathway by N-substituted phthalimides.

Some phthalimide analogues have also been shown to activate the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor with anti-inflammatory properties.[11] Activation of PPAR-γ can lead to the suppression of inflammatory responses, suggesting another potential mechanism of action for this class of compounds.[11]

Experimental Protocols

To facilitate further research and validation, this section provides detailed methodologies for key experiments cited in the literature for evaluating the anti-inflammatory properties of N-substituted phthalimides.

In Vitro Assay: Determination of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Objective: To assess the inhibitory effect of N-substituted phthalimides on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells.

Methodology:

-

Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified 5% CO2 incubator.

-